molecular formula C6H3BrFNO B12294809 3-Bromo-2-fluoroisonicotinaldehyde

3-Bromo-2-fluoroisonicotinaldehyde

Cat. No.: B12294809
M. Wt: 204.00 g/mol
InChI Key: BGHGWLSGUBXJMI-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes:

    Nitration: of m-fluorobenzotrifluoride.

    Bromination: using sulfuric acid and dibromohydantoin.

    Reduction: with acetic acid or ammonium chloride as a catalyst.

    Deamination: in hypophosphorous acid.

    Separation: and hydrolysis to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized forms.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Halogen exchange or substitution with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoroisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .

Comparison with Similar Compounds

  • 2-Bromo-3-fluoroisonicotinaldehyde
  • 3-Bromo-2-hydroxyisonicotinaldehyde
  • 3-Bromo-2-chloroisonicotinaldehyde

Comparison: 3-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H3BrFNO

Molecular Weight

204.00 g/mol

IUPAC Name

3-bromo-2-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H

InChI Key

BGHGWLSGUBXJMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C=O)Br)F

Origin of Product

United States

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